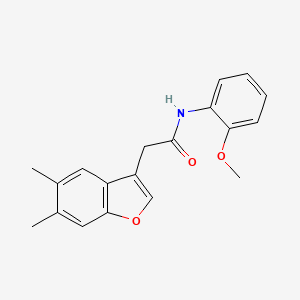

2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide

Description

The compound 2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide features a benzofuran core substituted with methyl groups at positions 5 and 6, linked via an acetamide bridge to a 2-methoxyphenyl group. The benzofuran moiety is known for its electron-rich aromatic system, which may enhance binding affinity to biological targets, while the 2-methoxyphenyl group introduces polarity and conformational rigidity .

Properties

Molecular Formula |

C19H19NO3 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide |

InChI |

InChI=1S/C19H19NO3/c1-12-8-15-14(11-23-18(15)9-13(12)2)10-19(21)20-16-6-4-5-7-17(16)22-3/h4-9,11H,10H2,1-3H3,(H,20,21) |

InChI Key |

AJSFHPUVFWQVQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC=C2CC(=O)NC3=CC=CC=C3OC |

Origin of Product |

United States |

Biological Activity

The compound 2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide is a member of the benzofuran family and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C22H25NO3

- Molecular Weight : 351.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : The compound shows potential in scavenging free radicals, which can mitigate oxidative stress-related damage.

- Neuroprotective Effects : It may influence pathways involved in neurodegenerative diseases, particularly through modulation of neurotransmitter systems.

Pharmacological Studies

Recent research has demonstrated several pharmacological effects:

- Anti-inflammatory Activity : The compound has been noted for its ability to reduce inflammation in various models, potentially through inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary tests indicate activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial applications.

Data Table: Summary of Biological Activities

Neuroprotective Effects

A study focused on the neuroprotective effects of similar benzofuran derivatives highlighted the potential for this compound to protect neuronal cells from apoptosis induced by oxidative stress. The results indicated significant reductions in cell death rates when treated with this compound compared to controls.

Antimicrobial Activity

In vitro assays demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as a therapeutic agent in infectious diseases.

Antioxidant Capacity

The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results showed that the compound effectively reduced oxidative stress markers in cellular models, supporting its role as an antioxidant agent.

Comparison with Similar Compounds

Critical Analysis and Limitations

- Data Gaps : Direct experimental data (e.g., solubility, bioactivity) for the target compound is absent, necessitating reliance on structural analogs.

- Synthesis Challenges : While microwave-assisted synthesis improved yields for benzothiazole derivatives (54% ), the target compound’s preparation may require optimization due to steric effects from dimethyl groups.

- Substituent Trade-offs : Methoxy groups enhance polarity but may reduce metabolic stability compared to methyl or trifluoromethyl substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.